N-辛酰基-4-氨基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

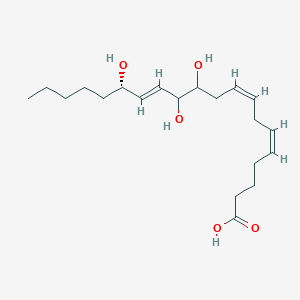

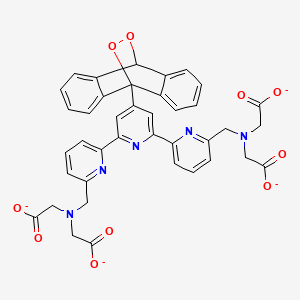

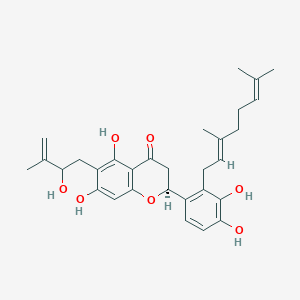

The synthesis of N-Octanoyl-4-aminobutyric acid involves chemical procedures that modify the GABA molecule to introduce an octanoyl functional group. This modification alters the molecule's properties and potential applications. The synthesis of related compounds, such as various amino acids and peptides incorporating similar structural motifs, demonstrates the versatility and interest in manipulating the GABA structure for scientific purposes (Sen, Habibuddin, & Pal, 1995).

科学研究应用

合成和表征

N-辛酰基-4-氨基丁酸作为 γ-氨基丁酸 (GABA) 衍生物大家族的一部分,已在各种合成方法中得到探索。Vasil'eva 等人(2016 年)合成了一系列 3,4-二取代氨基丁酸,突出了通过氧代吡咯烷羧酸的酸水解实现的实验简单性和令人满意的产率 (Vasil'eva、Ostroglyadov、Nikonorov、Komarova 和 Berestovitskaya,2016)。此外,Faghihi 等人(2010 年)使用源自 L-2-氨基丁酸的新型二酸单体合成了光学活性聚(酰胺-酰亚胺),展示了在聚合物科学中的潜在应用 (Faghihi、Feyzi 和 Isfahani,2010)。

代谢途径和生物活性化合物产生

Li 等人(2016 年)研究了 GABA 在增强匍匐翦股颖耐热性中的作用,确定了其参与多种代谢途径 (Li、Yu、Peng 和 Huang,2016)。类似地,Diana 等人(2014 年)对西班牙奶酪中 GABA 的研究强调了其作为食品中生物活性成分的作用,可能提供血压调节等健康益处 (Diana、Tres、Quílez、Llombart 和 Rafecas,2014)。

神经应用和疾病研究

Cawley 等人(2015 年)的研究将 GABA 浓度降低与进行性多发性硬化症的肢体残疾联系起来,表明其在神经系统疾病中的作用 (Cawley、Solanky、Muhlert、Tur、Edden、Wheeler-Kingshott、Miller、Thompson 和 Ciccarelli,2015)。此外,Kowalczyk 和 Kulig(2014 年)回顾了 GABA 系统作为新药靶点,强调了其在管理各种神经系统疾病中的重要性 (Kowalczyk 和 Kulig,2014)。

农业和植物科学

对与 GABA 密切相关的 BABA(β-氨基丁酸)的研究证明了其在诱导植物抗病原体方面的潜力。Cohen 等人(2004 年)报道了 BABA 在诱导葡萄叶霜霉病局部和系统抗性方面的有效性 (Cohen、Reuveni 和 Baider,2004)。

生物技术应用

Jorge 等人(2017 年)和 Somasundaram 等人(2017 年)的研究重点是 GABA 的发酵生产,探索了微生物途径和合成支架复合物以提高生产效率 (Jorge、Nguyen、Pérez-García、Kind 和 Wendisch,2017);(Somasundaram、Maruthamuthu、Ganesh、Eom 和 Hong,2017)。

作用机制

安全和危害

The safety data sheet for 4-Aminobutyric acid suggests that it should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

未来方向

属性

IUPAC Name |

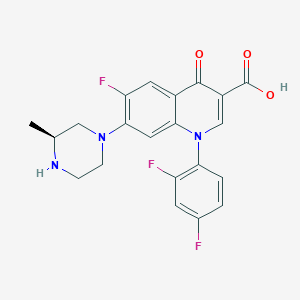

4-(octanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSVFGVVDYMKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octanoyl-4-aminobutyric acid | |

CAS RN |

140846-94-2 |

Source

|

| Record name | N-Octanoyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140846942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OCTANOYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2462W14W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

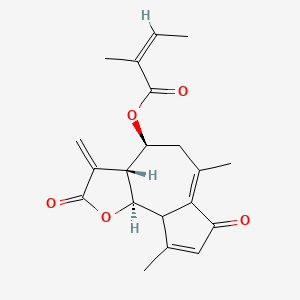

![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)

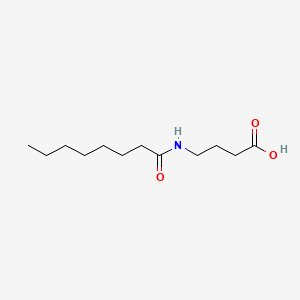

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)